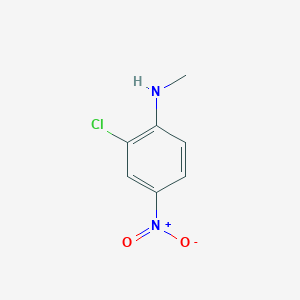

2-Chloro-N-methyl-4-nitroaniline

概要

説明

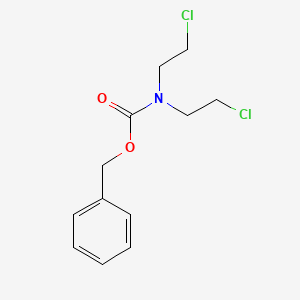

“2-Chloro-N-methyl-4-nitroaniline” is a chemical compound with the linear formula C7H7ClN2O2 . It has a molecular weight of 186.599 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .

Synthesis Analysis

The synthesis of “2-Chloro-N-methyl-4-nitroaniline” has been studied in the past. The original orthorhombic phase of 2Cl4na was not able to be reproduced, leading to the determination of its new triclinic polymorph . Synthetic screening indicated that 2Cl4na can be obtained from several solvent mixtures as well as by slow cooling of the melted sample .

Molecular Structure Analysis

The molecular structure of “2-Chloro-N-methyl-4-nitroaniline” has been analyzed in various studies. The compound crystallizes in the non-centrosymmetric space group P 1 with lattice parameters a = 3.7755 (2) Å, b = 13.5798 (7) Å, c = 28.554 (1) Å, α = 89.503 (4)°, β = 88.612 (4)° and γ = 86.402 (4)° .

Chemical Reactions Analysis

The chemical reactions of “2-Chloro-N-methyl-4-nitroaniline” have been explored in several studies. For instance, the compound has been found to produce second harmonic generation (SHG) that is 2 times higher than that obtained from potassium dihydrogen phosphate (KDP) upon irradiation with an 800 nm laser beam .

Physical And Chemical Properties Analysis

“2-Chloro-N-methyl-4-nitroaniline” is insoluble in water . More detailed physical and chemical properties could not be found in the available sources.

科学的研究の応用

Environmental Applications

- Anaerobic Degradation by Microbial Strains : 2-Chloro-4-nitroaniline, utilized by microbial strains Geobacter sp. KT7 and Thauera aromatica KT9, can be degraded under anaerobic conditions. These strains can use it as their sole carbon and nitrogen source, enhancing degradation rates through cross-feeding and nutrient sharing (Duc, 2019).

Chemical Synthesis and Structural Analysis

- X-ray Diffraction and Vibrational Investigations : The molecular complex of 2-methyl-4-nitroaniline with trichloroacetic acid was studied using X-ray diffraction, revealing insights into its structural properties. This included single crystal and powder X-ray diffraction methods (Arjunan et al., 2012).

Biodegradation Pathways

- Aerobic Degradation by Rhodococcus sp. : Rhodococcus sp. strain MB-P1 can degrade 2-chloro-4-nitroaniline aerobically. This degradation involves the release of nitrite ions, chloride ions, and ammonia, revealing a novel metabolic pathway for this compound (Khan et al., 2013).

Compound Separation Techniques

- Simple Method for Compound Separation : A method to separate hydrochloric salts of 2-methyl-6-nitroaniline and 2-methyl-4-nitroaniline was developed, showcasing the utility of these compounds in chemical processes (Huang Xin-quan, 2003).

Crystal Structure Analysis

- Analysis of Crystal Structures : The crystal structures of salts of 2-chloro-4-nitroaniline were determined by single-crystal X-ray diffraction. This study provided insights into the hydrogen-bonding patterns and weak interactions within the crystal structures (Medviediev & Daszkiewicz, 2021).

Solubility and Thermodynamics

- Solubility Measurement and Model Correlation : The solubility of 2-chloro-5-nitroaniline in various solvents was measured and correlated using different thermodynamic models, providing valuable information for chemical processing and synthesis (Xu & Jian Wang, 2019).

Safety And Hazards

Contact with molten “2-Chloro-N-methyl-4-nitroaniline” may cause severe burns to skin and eyes . Effects of contact or inhalation may be delayed . Fire may produce irritating, corrosive and/or toxic gases . Runoff from fire control or dilution water may be corrosive and/or toxic and cause pollution .

将来の方向性

The future directions of “2-Chloro-N-methyl-4-nitroaniline” research could involve further exploration of its synthesis and properties. For instance, the determination of its new triclinic polymorph opens up new possibilities for research . Additionally, the strong second harmonic generation (SHG) produced by this compound suggests potential applications in the field of optics .

特性

IUPAC Name |

2-chloro-N-methyl-4-nitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClN2O2/c1-9-7-3-2-5(10(11)12)4-6(7)8/h2-4,9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAAAOEAESNGEFK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C(C=C(C=C1)[N+](=O)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50509674 | |

| Record name | 2-Chloro-N-methyl-4-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50509674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-N-methyl-4-nitroaniline | |

CAS RN |

6085-92-3 | |

| Record name | 2-Chloro-N-methyl-4-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50509674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

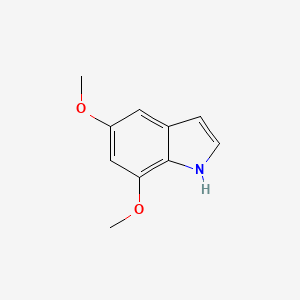

![7-Chlorofuro[2,3-c]pyridine](/img/structure/B1590564.png)